molecular formula C18H32N2O5 B12743007 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate CAS No. 72089-05-5

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate

Cat. No.: B12743007
CAS No.: 72089-05-5
M. Wt: 356.5 g/mol
InChI Key: MAQXBNPRFOSLAO-UHFFFAOYSA-N
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Description

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate is a complex organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of an imidazoline ring, a heptyl chain, and an acrylate group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate typically involves the reaction of 2-(2-carboxyethoxy)ethylamine with heptyl isocyanate, followed by cyclization to form the imidazoline ring. The acrylate group is then introduced through esterification with acrylic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maintain product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acrylate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted products. These derivatives have unique properties and applications in different fields.

Scientific Research Applications

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of biological processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with receptors and enzymes, modulating their activity. The acrylate group can participate in polymerization reactions, forming cross-linked networks that enhance the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-1H-imidazol-1-ium hydroxide
  • 2-(2-(2-Carboxyethoxy)ethoxy)ethyl N-acetyltyrosylseryltyrosylphenylalanylprolylserylvalinate

Uniqueness

1-(2-(2-Carboxyethoxy)ethyl)-2-heptyl-2-imidazoline, acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the imidazoline ring and the acrylate group allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.

Properties

CAS No.

72089-05-5

Molecular Formula

C18H32N2O5

Molecular Weight

356.5 g/mol

IUPAC Name

3-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid;prop-2-enoic acid

InChI

InChI=1S/C15H28N2O3.C3H4O2/c1-2-3-4-5-6-7-14-16-9-10-17(14)11-13-20-12-8-15(18)19;1-2-3(4)5/h2-13H2,1H3,(H,18,19);2H,1H2,(H,4,5)

InChI Key

MAQXBNPRFOSLAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NCCN1CCOCCC(=O)O.C=CC(=O)O

Origin of Product

United States

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